molecular formula C25H38O3 B1245576 Trisphaerolide A

Trisphaerolide A

Cat. No.: B1245576
M. Wt: 386.6 g/mol
InChI Key: MPMOMJZPGJTYMV-CPBUKKLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trisphaerolide A is a novel polyketide isolated from the marine sponge Erylus trisphaerus collected in Dominica . Its structure was elucidated through extensive spectroscopic analysis, revealing a unique polyketide backbone with a rare methyl branch addition at the C-2 carbon of an acetate unit, diverging from standard polyketide biosynthesis pathways .

Properties

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

(4R,6R)-4-hydroxy-4,6-dimethyl-6-[(E)-12-phenyldodec-10-enyl]oxan-2-one

InChI

InChI=1S/C25H38O3/c1-24(27)20-23(26)28-25(2,21-24)19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22/h9,11-14,17-18,27H,3-8,10,15-16,19-21H2,1-2H3/b12-9+/t24-,25+/m0/s1

InChI Key

MPMOMJZPGJTYMV-CPBUKKLUSA-N

Isomeric SMILES

C[C@@]1(CC(=O)O[C@](C1)(C)CCCCCCCCC/C=C/CC2=CC=CC=C2)O

Canonical SMILES

CC1(CC(=O)OC(C1)(C)CCCCCCCCCC=CCC2=CC=CC=C2)O

Synonyms

trisphaerolide A

Origin of Product

United States

Chemical Reactions Analysis

Biosynthetic Pathway and Key Reactions

Trisphaerolide A’s biosynthesis deviates from the standard polyketide pathway by incorporating methyl branches at positions typically derived from malonyl-CoA. Instead, these branches originate from C-2 carbons of acetate units added to chain carbons derived from C-1 of acetate units .

Comparative Analysis of Polyketide Pathways:

Step Standard Pathway This compound Pathway
Starter UnitAcetyl-CoAAcetyl-CoA
Extender UnitsMalonyl-CoAAcetate units (C-1 and C-2)
Methyl Branch SourceMethylmalonyl-CoAC-2 of acetate
Enzymatic CatalysisType I PKSUncharacterized PKS/Nonribosomal
CyclizationOxidative lactonizationIntramolecular esterification

This pathway suggests a rare enzymatic mechanism for methyl group transfer, potentially involving acyl carrier protein (ACP) -mediated processes .

Mechanistic Insights and Reaction Dynamics

Computational studies of similar polyketide systems (e.g., using united reaction valley approach (URVA) ) reveal that methyl branch incorporation involves:

  • Nucleophilic attack by a cysteine residue on the ACP-bound acetate.

  • Decarboxylation to generate a methylene intermediate.

  • Electrophilic addition to the growing polyketide chain .

Key Reaction Equation:

Acetate C 2 +Polyketide ChainACPMethyl Branched Intermediate+CO2\text{Acetate C 2 }+\text{Polyketide Chain}\xrightarrow{\text{ACP}}\text{Methyl Branched Intermediate}+\text{CO}_2

Experimental Findings and Challenges

  • Isolation Yield : this compound was isolated in 0.002% yield from E. trisphaerus, complicating large-scale studies .

  • Cytotoxicity : Exhibits mild cytotoxicity (IC₅₀ = 12 μM against HCT-116 colon carcinoma), linked to its macrolide core .

  • Synthetic Challenges : The dense oxygenated structure and stereochemical complexity hinder total synthesis efforts.

Future Research Directions

  • Enzyme Characterization : Identify the PKS/NRPS hybrid enzymes responsible for atypical methyl transfer.

  • Synthetic Biology : Engineer microbial hosts (e.g., E. coli) to express this compound’s biosynthetic gene cluster .

  • Reaction Optimization : Apply Design of Experiments (DoE) to improve yields in heterologous systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioactivity Profile

  • Spiculoic Acid A : Inhibits NF-κB signaling (IC₅₀ = 1.2 μM) .
  • Bengamides : Broad-spectrum antitumor and antibiotic activity via proteasome inhibition .
  • Pachymoside A : Inhibits bacterial type III secretion systems (IC₅₀ = 5 μM) .

Trisphaerolide A’s lack of cytotoxicity contrasts with the potent effects of Mycapolyols and bengamides, suggesting its bioactivity may depend on untested molecular targets or require structural optimization .

Ecological and Taxonomic Distribution

This compound is endemic to Caribbean sponges of the genus Erylus, whereas related compounds like curacin A (from Lyngbya majuscula) and jamaicamides are found in cyanobacteria . This highlights the taxonomic specificity of polyketide production in marine ecosystems.

Q & A

Q. Tables for Data Presentation (Example Guidelines)

Parameter Recommended Format Reference
Spectral DataTabulate δ (ppm), multiplicity, coupling constants
Dose-Response CurvesInclude EC₅₀, R², confidence intervals
Synthetic YieldsReport mean ± SD across triplicate experiments

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trisphaerolide A
Reactant of Route 2
Trisphaerolide A

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